molecular formula C20H28O3 B593001 16-Hydroxyisotretinoin CAS No. 126532-33-0

16-Hydroxyisotretinoin

Cat. No. B593001
CAS RN: 126532-33-0
M. Wt: 316.441
InChI Key: GIEPJVBJRPHMTO-FCKHSPHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

All-trans-16-hydroxyretinoic acid is a retinoid that consists of all-trans-retinoic acid bearing an hydroxy substituent at position 16. It is a retinoid and a hydroxy monocarboxylic acid. It derives from an all-trans-retinoic acid. It is a conjugate acid of an all-trans-16-hydroxyretinoate.

Scientific Research Applications

Pharmacology and Chemistry

  • 16-Hydroxyisotretinoin, as a derivative of Vitamin A, influences cell proliferation and differentiation. It has significant implications in dermatology, particularly in the treatment of acne. Research has shown that similar compounds like adapalene, derived from retinoids, control cell proliferation and differentiation with considerable anti-inflammatory action (Shroot & Michel, 1997).

Therapeutic Applications

  • Isotretinoin, including its derivatives, is used in various dermatological conditions. For instance, it's effective in treating severe acne and has been explored in oncology due to its clinical efficacy (Lin et al., 2007). Additionally, its therapeutic role extends to prevention strategies in certain cancer types, as indicated by a randomized phase III trial exploring its use in preventing second primary tumors in head and neck cancer patients (Khuri et al., 2006).

Biochemical Mechanisms

  • 16-Hydroxyisotretinoin, similar to other retinoids, functions through gene regulation by binding to nuclear receptors. These actions result in various therapeutic effects, including anti-cancer properties. The retinoid-signaling pathway has been studied extensively to understand the molecular mechanisms underlying its clinical effects (Freemantle et al., 2006).

Retinoids and Cellular Metabolism

  • 16-Hydroxyisotretinoin, as part of the retinoid group, has potent gene regulatory activities, mediated primarily by all-trans and 9-cis isomers of retinoic acid. Its pharmacologic efficacy might stem from its ability to undergo isomerization to these more active isomers, indicating complex biochemical actions (Blaner, 2001).

properties

CAS RN

126532-33-0

Molecular Formula

C20H28O3

Molecular Weight

316.441

IUPAC Name

(2E,4E,6E,8E)-9-[6-(hydroxymethyl)-2,6-dimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H28O3/c1-15(7-5-8-16(2)13-19(22)23)10-11-18-17(3)9-6-12-20(18,4)14-21/h5,7-8,10-11,13,21H,6,9,12,14H2,1-4H3,(H,22,23)/b8-5+,11-10+,15-7+,16-13+

InChI Key

GIEPJVBJRPHMTO-FCKHSPHMSA-N

SMILES

CC1=C(C(CCC1)(C)CO)C=CC(=CC=CC(=CC(=O)O)C)C

synonyms

16-hydroxyisotretinoin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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